molecular formula C14H22O3 B8429531 Methyl 7-oxospiro[5.6]dodecane-8-carboxylate

Methyl 7-oxospiro[5.6]dodecane-8-carboxylate

Cat. No.: B8429531
M. Wt: 238.32 g/mol
InChI Key: MJZRPNNBPWHNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-oxospiro[5.6]dodecane-8-carboxylate is a useful research compound. Its molecular formula is C14H22O3 and its molecular weight is 238.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

methyl 12-oxospiro[5.6]dodecane-11-carboxylate

InChI

InChI=1S/C14H22O3/c1-17-13(16)11-7-3-6-10-14(12(11)15)8-4-2-5-9-14/h11H,2-10H2,1H3

InChI Key

MJZRPNNBPWHNIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCC2(C1=O)CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (1.130 mL, 7.93 mmol) in THF (10 mL) was treated with n-butyllithium (3.17 mL, 7.93 mmol) at −78° C., and the reaction was stirred at this temperature for 30 minutes. The above solution was then transferred via cannula into a solution of the product from Example 16A (1.1 g, 6.10 mmol) in THF (10 mL) at −78° C., and the resulting mixture was stirred at this temperature for 30 minutes. Dimethyl carbonate (5.14 mL, 61.0 mmol) was added, the cold bath was removed, and HMPA (1.062 mL, 6.10 mmol) was then added. The resulting mixture was stirred at ambient temperature for 16 hours. It was quenched with HCl (1N) and diluted with ether (200 mL), then the organic layer was separated, washed with H2O and brine, dried with MgSO4, and concentrated under reduced pressure. The residue was chromatographed on silica gel (95:5 hexane-EtOAc, eluant) to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 3.88 (dd, J=11.87, 3.05 Hz, 1 H), 3.68 (s, 3 H), 2.06-2.16 (m, 1 H), 1.92-2.04 (m, 2 H), 1.59-1.90 (m, 5 H), 1.29-1.51 (m, 8 H), 0.98-1.16 (m, 2 H). MS (DCI+) m/z 239 (M+H).
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
3.17 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.062 mL
Type
reactant
Reaction Step Four

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